molecular formula C12H11Cl2N3S B5980659 N-ALLYL-N-[5-(2,4-DICHLOROPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]AMINE

N-ALLYL-N-[5-(2,4-DICHLOROPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]AMINE

Cat. No.: B5980659
M. Wt: 300.2 g/mol
InChI Key: PRQVBUBLMIIQHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ALLYL-N-[5-(2,4-DICHLOROPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]AMINE is a chemical compound that belongs to the class of thiadiazine derivatives Thiadiazines are heterocyclic compounds containing a sulfur and nitrogen atom in a six-membered ring This particular compound is characterized by the presence of an allyl group and a dichlorophenyl group attached to the thiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ALLYL-N-[5-(2,4-DICHLOROPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]AMINE typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with an appropriate amine under controlled conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiadiazine ring. The allyl group is introduced through an alkylation reaction using allyl bromide or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the process. The choice of reagents and reaction parameters is crucial to minimize by-products and achieve a scalable production method.

Chemical Reactions Analysis

Types of Reactions

N-ALLYL-N-[5-(2,4-DICHLOROPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, primary amines, thiols, solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazine derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-ALLYL-N-[5-(2,4-DICHLOROPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the dichlorophenyl group enhances its binding affinity to certain targets, while the thiadiazine ring contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-ALLYL-N-[5-(2,5-DICHLOROPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]AMINE
  • N-ALLYL-N-[5-(3,4-DICHLOROPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]AMINE
  • N-ALLYL-N-[5-(2,4-DIFLUOROPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]AMINE

Uniqueness

N-ALLYL-N-[5-(2,4-DICHLOROPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]AMINE is unique due to the specific positioning of the dichlorophenyl group, which influences its chemical reactivity and biological activity. The allyl group also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-N-prop-2-enyl-3,6-dihydro-1,3,4-thiadiazin-2-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3S/c1-2-5-15-12-17-16-11(7-18-12)9-4-3-8(13)6-10(9)14/h2-4,6H,1,5,7H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQVBUBLMIIQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN=C1NN=C(CS1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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